1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione
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Overview
Description
1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is a synthetic organic compound with a unique structure that combines a chlorinated butenyl group with an indole-2,3-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 4-chlorobut-2-en-1-yl derivatives with indole-2,3-dione under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorobut-2-en-1-yl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
(E)-(4-chlorobut-2-en-1-yl)benzene: Shares a similar chlorobut-2-en-1-yl group but differs in the aromatic core.
(Z)-2-(4-Chlorobut-2-en-1-yl)isoindoline-1,3-dione: Contains a similar chlorobut-2-en-1-yl group but with an isoindoline-1,3-dione structure.
Uniqueness
1-(4-chlorobut-2-en-1-yl)-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its indole-2,3-dione core is particularly significant for its potential interactions with biological targets.
This compound’s unique structure and properties make it a valuable subject for further research and development in various scientific fields.
Properties
Molecular Formula |
C12H10ClNO2 |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
1-(4-chlorobut-2-enyl)indole-2,3-dione |
InChI |
InChI=1S/C12H10ClNO2/c13-7-3-4-8-14-10-6-2-1-5-9(10)11(15)12(14)16/h1-6H,7-8H2 |
InChI Key |
CDIJQEWFULDXHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=O)N2CC=CCCl |
Origin of Product |
United States |
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